molecular formula C16H15N3O4S B2978412 Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate CAS No. 477859-97-5

Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate

Cat. No.: B2978412
CAS No.: 477859-97-5
M. Wt: 345.37
InChI Key: MOCPQOKLNPTXTP-UHFFFAOYSA-N
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Description

Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate is a synthetic small molecule featuring a thiophene-2-carboxylate core substituted with a 6,7-dimethoxyquinazolin-4-ylamino group at the 3-position. Notably, quinazoline derivatives are recognized for their kinase-inhibitory properties, and the thiophene moiety enhances molecular diversity and binding interactions in biological systems .

Properties

IUPAC Name

methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-9-11(7-13(12)22-2)17-8-18-15(9)19-10-4-5-24-14(10)16(20)23-3/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPQOKLNPTXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(SC=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with an appropriate thiophene derivative under specific conditions. The reaction often requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiophene carboxylates, quinazoline derivatives, and kinase-targeting molecules.

Structural Analogs

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity Source
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate 6,7-Dimethoxyquinazolin-4-ylamino, methyl ester ~415.4 (calc.) TTBK1 inhibition (potential)
AZ-1 (3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) Quinazolin-4-ylamino, phenol ~325.3 TTBK1 binder, kinase inhibitor
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate 3-Fluorophenyl, amino ~265.3 Not reported (structural analog)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl, tetrahydrobenzo[b]thiophene ~390.1 Synthetic intermediate
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate Methanesulfonamido ~235.3 Research use (toxicology studied)

Key Observations :

  • The target compound distinguishes itself through the 6,7-dimethoxyquinazolin-4-ylamino group, which is absent in simpler thiophene carboxylates (e.g., compounds). This substituent likely enhances kinase-binding affinity compared to phenyl or halogenated analogs .
  • Unlike AZ-1, which has a phenolic hydroxyl group, the methyl ester in the target compound may improve metabolic stability or alter solubility .
Pharmacological Activity
  • TTBK1 Inhibition: Both the target compound and AZ-1 bind to Tau Tubulin Kinase 1 (TTBK1), a kinase implicated in neurodegenerative diseases. However, AZ-1’s phenol group may facilitate hydrogen bonding with the kinase active site, while the thiophene ester in the target compound could introduce steric or electronic variations affecting potency .
  • Kinase Selectivity: Quinazoline-based compounds (e.g., AZ-1 and the target molecule) often exhibit broader kinase inhibition profiles compared to non-heterocyclic analogs like ethylarticaine derivatives () .

Biological Activity

Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of vascular endothelial growth factor receptors (VEGFRs). This article explores its chemical properties, synthesis, and biological evaluations, highlighting its role in cancer therapy and other therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 477859-97-5
  • Drug-like Properties : The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties.
PropertyValue
Molecular FormulaC16H15N3O4S
Molecular Weight345.37 g/mol
LogP2.5
pKa8.5

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with quinazoline intermediates. Various methodologies have been reported, including microwave-assisted synthesis and classical heating methods, which enhance yield and purity.

Anticancer Activity

Recent studies have shown that this compound exhibits potent inhibitory activity against VEGFRs, which are critical in tumor angiogenesis. A notable study reported the following findings:

  • Potency : The compound demonstrated an IC50 value as low as 87 nM against VEGFR-2, indicating strong inhibition.
  • Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the receptor, preventing downstream signaling pathways that lead to endothelial cell proliferation and migration.

In Vitro Studies

In vitro assays using human endothelial cells have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis under hypoxic conditions. This suggests potential applications in treating cancers characterized by high angiogenic activity.

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications on the quinazoline and thiophene rings can significantly affect biological activity. For instance:

  • Substituents on the quinazoline ring enhance binding affinity to VEGFRs.
  • The presence of methoxy groups increases solubility and bioavailability.

Study 1: Inhibition of VEGFRs

In a study published in Journal of Heterocyclic Chemistry, a series of quinazoline derivatives were synthesized and tested for their antiangiogenic properties. This compound was one of the most potent compounds identified, with significant effects on endothelial cell growth in vitro .

Study 2: Antitumor Efficacy

Another study evaluated the compound's efficacy in vivo using a mouse model bearing human tumor xenografts. Results indicated a marked reduction in tumor size and vascular density compared to controls, supporting its potential as a therapeutic agent .

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